molecular formula C16H23NO4 B2509179 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid CAS No. 1246247-72-2

3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

Cat. No.: B2509179
CAS No.: 1246247-72-2
M. Wt: 293.363
InChI Key: JMUMAYPAXKMJPU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Molluscicidal Activity

  • Compounds structurally related to 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, such as various prenylated benzoic acid derivatives, have been found to display significant antimicrobial and molluscicidal activities. This finding is significant in the context of developing new bioactive compounds for pharmaceutical and agricultural applications Orjala, Erdelmeier, Wright, Rali, Sticher, 1993.

Formation of Advanced Glycation End-Products

  • Research indicates that derivatives like Methylglyoxal (MG), which is structurally similar to this compound, form advanced glycation end-products. These compounds are relevant in the study of diabetes and neurodegenerative diseases Nemet, Varga-Defterdarović, Turk, 2006.

Synthesis of Novel Compounds

  • The synthesis of novel compounds, including derivatives of benzoic acid, demonstrates the utility of this compound in organic chemistry and medicinal chemistry research. This includes the exploration of new synthetic pathways and the potential for discovering new drug candidates Chen, Cho, Hwang, Chen, 2008.

Gas Chromatographic Analysis

  • Derivatives of this compound have been used in the development of efficient gas chromatographic methods for trace level analysis of herbicides in various matrices, indicating its relevance in environmental and agricultural sciences Anisuzzaman, Amin, Ogg, Hoq, Kanithi, Jenkins, 2000.

Antioxidant Properties

  • Studies on similar compounds reveal potential antioxidant properties, which are significant in the context of preventing oxidative stress-related diseases Hussain, 2016.

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities result from the compound’s interaction with its targets, leading to changes in cellular function.

The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the nature of the interaction. For example, some indole derivatives have shown inhibitory activity against influenza A .

Properties

IUPAC Name

3,5-dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-7-12(14(18)19)8-11(2)13(10)9-17(6)15(20)21-16(3,4)5/h7-8H,9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMAYPAXKMJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN(C)C(=O)OC(C)(C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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